molecular formula C15H22FNO4S B2377193 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide CAS No. 2319788-81-1

4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2377193
CAS No.: 2319788-81-1
M. Wt: 331.4
InChI Key: NTVYAJATZHBGAH-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a hydroxyethoxy group, a cyclopentyl ring, and a benzenesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the cyclopentyl ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the hydroxyethoxy group: This is achieved through etherification reactions using suitable reagents.

    Attachment of the fluorine atom: Fluorination can be carried out using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
  • 4-fluoro-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-methylbenzene-1-sulfonamide

Uniqueness

4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO4S/c1-12-10-13(4-5-14(12)16)22(19,20)17-11-15(21-9-8-18)6-2-3-7-15/h4-5,10,17-18H,2-3,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVYAJATZHBGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCCC2)OCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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